molecular formula C11H14N2O3S B14009709 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine CAS No. 6631-75-0

4-[(4-Nitrophenyl)sulfanylmethyl]morpholine

Cat. No.: B14009709
CAS No.: 6631-75-0
M. Wt: 254.31 g/mol
InChI Key: KTJWYUMKVRILEP-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)sulfanylmethyl]morpholine is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a morpholine ring substituted with a 4-nitrophenyl group and a sulfanylmethyl group. It is known for its applications in medicinal chemistry, particularly as a precursor for various biologically active molecules .

Preparation Methods

The synthesis of 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine under specific conditions . The reaction conditions often include the use of a suitable solvent and a base to facilitate the substitution process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-[(4-Nitrophenyl)sulfanylmethyl]morpholine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-Nitrophenyl)sulfanylmethyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine involves its interaction with specific molecular targets. For instance, the reduction product, 4-thiomorpholinoaniline, can act as a building block in amide-coupling reactions, which are crucial in drug development . The sulfur atom in the thiomorpholine group increases the lipophilicity of the compound, enhancing its interaction with biological membranes and enzymes.

Comparison with Similar Compounds

4-[(4-Nitrophenyl)sulfanylmethyl]morpholine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structural features and applications.

Properties

CAS No.

6631-75-0

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

4-[(4-nitrophenyl)sulfanylmethyl]morpholine

InChI

InChI=1S/C11H14N2O3S/c14-13(15)10-1-3-11(4-2-10)17-9-12-5-7-16-8-6-12/h1-4H,5-9H2

InChI Key

KTJWYUMKVRILEP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CSC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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